Metabolite Identification via LC-MS/MS: Hydroxy Darunavir Enables Specific Quantification
Hydroxy Darunavir is a distinct metabolite that must be quantified separately from Darunavir in biological matrices. In a validated LC-Q-TOF-MS/MS method, the [M+H]+ ion for Darunavir was monitored at m/z 548, while its metabolite (which includes Hydroxy Darunavir) was monitored at m/z 392 [1]. Using an authentic Hydroxy Darunavir standard allows for the specific and accurate quantification of this metabolite, which is impossible when using the parent drug as a surrogate. The lower limit of quantification (LLOQ) for Darunavir and its metabolites, including the hydroxy metabolite, was achieved within the range of 3.63-5.24 ng/mL, with a linear range of 5-5000 ng/mL in both rat serum and urine [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) and Quantification Specificity in LC-MS/MS |
|---|---|
| Target Compound Data | m/z 392 for Hydroxy Darunavir; LLOQ 3.63-5.24 ng/mL |
| Comparator Or Baseline | Darunavir: m/z 548; LLOQ 3.63-5.24 ng/mL |
| Quantified Difference | Distinct m/z values (392 vs. 548) enable separate, simultaneous quantification; using parent drug as surrogate would result in undetectable or incorrect signal. |
| Conditions | LC-Q-TOF-MS/MS analysis of rat serum and urine following a 10 mg/kg oral dose of Darunavir boosted with Ritonavir. |
Why This Matters
Accurate metabolite quantification is essential for understanding the true pharmacokinetic profile of Darunavir, and this is only possible with a specific analytical standard like Hydroxy Darunavir.
- [1] Rao, R. N., et al. (2014). LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 94, 92-100. View Source
